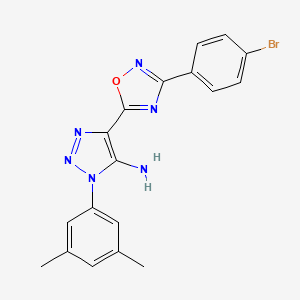
4-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-1-(3,5-dimethylphenyl)-1H-1,2,3-triazol-5-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-1-(3,5-dimethylphenyl)-1H-1,2,3-triazol-5-amine is a useful research compound. Its molecular formula is C18H15BrN6O and its molecular weight is 411.263. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 4-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-1-(3,5-dimethylphenyl)-1H-1,2,3-triazol-5-amine is a hybrid molecule that incorporates both oxadiazole and triazole moieties. These classes of compounds are known for their diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties. This article reviews the biological activity of this specific compound and its potential applications in medicinal chemistry.
Chemical Structure
The molecular formula of the compound is C16H15BrN6O with a molecular weight of approximately 396.24 g/mol. The structure features a bromophenyl group attached to an oxadiazole ring and a triazole amine.
Anticancer Activity
Research indicates that derivatives of oxadiazoles exhibit significant anticancer properties. For instance, compounds containing the 1,2,4-oxadiazole unit have shown activity against various cancer cell lines. A study demonstrated that oxadiazole derivatives had IC50 values ranging from 6.2 μM to 43.4 μM against colon carcinoma and breast cancer cells respectively . The presence of the triazole moiety in this compound may further enhance its anticancer efficacy due to synergistic effects observed in related compounds.
Antimicrobial Properties
Compounds with oxadiazole structures have been reported to possess antimicrobial activities. The mechanism often involves interference with bacterial cell wall synthesis or inhibition of essential enzymes. In vitro studies have indicated that similar oxadiazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria .
Anti-inflammatory Effects
The anti-inflammatory potential of oxadiazole derivatives has been documented in various studies. These compounds can inhibit cyclooxygenases (COX-1 and COX-2), which are key enzymes involved in the inflammatory response . The compound under discussion may exhibit similar properties due to its structural characteristics.
Synthesis and Evaluation
In a recent study, a series of oxadiazole derivatives were synthesized and evaluated for their biological activities. Among these derivatives, one compound exhibited an IC50 value of approximately 92.4 µM against a panel of cancer cell lines including HeLa and CaCo-2 . This suggests that the incorporation of different substituents can modulate biological activity significantly.
Structure-Activity Relationship (SAR)
A detailed SAR analysis was conducted on various substituted oxadiazoles. The findings indicated that electron-withdrawing groups like bromine enhance cytotoxicity against cancer cells when positioned ortho or para to the active site . This supports the hypothesis that the bromophenyl group in our target compound could play a crucial role in enhancing its biological activity.
Data Tables
| Biological Activity | IC50 Value (µM) | Cell Line |
|---|---|---|
| Anticancer | 6.2 | Colon Carcinoma (HCT-116) |
| Anticancer | 43.4 | Breast Cancer (T47D) |
| Antibacterial | Varies | Gram-positive/negative |
| Anti-inflammatory | Not specified | COX inhibition |
属性
IUPAC Name |
5-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-3-(3,5-dimethylphenyl)triazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN6O/c1-10-7-11(2)9-14(8-10)25-16(20)15(22-24-25)18-21-17(23-26-18)12-3-5-13(19)6-4-12/h3-9H,20H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKESEHWVQQQKQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=C(C=C4)Br)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














